Agigenin
Description
Nomenclature and Structural Classification of Agigenin as a Steroidal Sapogenin
This compound is formally classified as a steroidal sapogenin. Sapogenins are the aglycone (non-sugar) parts of saponins (B1172615), which are a large family of plant glycosides characterized by their foam-forming properties in aqueous solutions wikipedia.orgresearchgate.net. Steroidal sapogenins, including this compound, possess a core structure derived from a C27 steroid framework gaiaherbs.comresearchgate.net.
Specifically, this compound is an oxaspiro compound nih.gov. Its systematic chemical name is (2α,3β,5α,6β,25R)-spirostan-2,3,6-triol ebi.ac.uk. This nomenclature indicates a spirostan (B1235563) skeleton, which is a type of steroidal framework featuring a spiroketal linkage, with hydroxyl groups (-OH) attached at the 2, 3, and 6 positions with specific stereochemical configurations (2α, 3β, and 6β) and a 5α hydrogen nih.govebi.ac.uk. The "(25R)" designation refers to the stereochemistry at the spiroketal carbon at position 25 nih.gov. This compound is further described as a 2α-hydroxy steroid, a 3β-hydroxy steroid, and an organic heterohexacyclic compound ebi.ac.uk. It is considered a spirostanol (B12661974) saponin (B1150181) aglycone nih.gov.
Historical Context of this compound Isolation and Characterization
The study of this compound is intertwined with the investigation of steroidal saponins found in plants, particularly those belonging to the Allium genus. Early research into the chemical constituents of Allium species, such as garlic (Allium sativum) and leek (Allium porrum), led to the isolation and characterization of various steroidal saponins and their corresponding sapogenins researchgate.netcolab.wsnih.gov.
This compound has been reported as a constituent in several Allium species, including Allium ampeloprasum, Allium rotundum, and Allium giganteum nih.gov. Its presence has also been specifically noted in Allium porrum ebi.ac.uk. A notable early contribution to the structural understanding of this compound came from research published in 1974, which focused on the structure of both neothis compound and this compound isolated from Allium species colab.ws.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,15R,16R,18S,19R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16,19-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O5/c1-14-5-8-27(31-13-14)15(2)24-23(32-27)11-18-16-9-20(28)19-10-21(29)22(30)12-26(19,4)17(16)6-7-25(18,24)3/h14-24,28-30H,5-13H2,1-4H3/t14-,15+,16-,17+,18+,19-,20-,21-,22-,23+,24+,25+,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRLHXNMINIDCB-LEGLVIAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CC(C(C6)O)O)C)O)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@H]([C@@H]6[C@@]5(C[C@H]([C@@H](C6)O)O)C)O)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901272136 | |
| Record name | Spirostan-2,3,6-triol, (2α,3β,5α,6β,25R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901272136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55332-76-8 | |
| Record name | Spirostan-2,3,6-triol, (2α,3β,5α,6β,25R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55332-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Agigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055332768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spirostan-2,3,6-triol, (2α,3β,5α,6β,25R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901272136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AGIGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5BOT0UHWR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Distribution of Agigenin
Botanical Sources within the Allium Genus
Detailed phytochemical analyses have identified Agigenin in several species within the Allium genus. Research has confirmed its presence in the bulbs, flowers, and other plant parts of various Alliums. nih.govnih.gov The table below summarizes some of the key botanical sources of this compound.
| Botanical Source | Common Name | Plant Part(s) Containing this compound |
| Allium giganteum L. | Giant Onion | Bulbs |
| Allium porrum L. | Leek | Bulbs, Flowers nih.gov |
| Allium ampeloprasum L. | Wild Leek / Elephant Garlic | Not specified in detail |
| Allium sativum L. var. Voghiera | Voghiera Garlic | Bulbs |
This table is based on data from a comprehensive review of steroidal saponins (B1172615) in the Allium genus. researchgate.net
Further research has specifically detailed the isolation of this compound from the flowers of Allium porrum (leek), highlighting the potential for different plant organs to be sources of this compound. nih.gov The presence of this compound has also been noted in Allium schubertii bulbs. nih.gov
This compound as an Aglycone Component of Plant Steroidal Saponins
This compound does not typically exist in a free state within plants. Instead, it serves as the aglycone, or non-sugar, core of steroidal saponins. nih.govmdpi.com Saponins are a class of chemical compounds that have a soap-like foaming quality when shaken in water. They consist of a sugar part (the glycone) and a non-sugar part (the aglycone).
In the case of this compound-containing saponins, the this compound molecule forms the steroidal backbone. One or more sugar chains are attached to this aglycone, creating a diverse array of saponin (B1150181) structures. nih.gov Steroidal saponins from the genus Allium can be categorized into three main groups based on the structure of their sapogenin: spirostanols, furostanols, and open-chain saponins. nih.gov this compound is classified as a spirostanol (B12661974) sapogenin. nih.gov
The specific saponins that contain this compound as their aglycone are known as this compound glycosides. One such example is Aginoside, which has been identified in Allium giganteum and Allium porrum. nih.gov The structural diversity of these saponins is further increased by variations in the sugar chains attached to the this compound core. nih.gov
Biosynthesis and Metabolic Pathways of Agigenin
Precursor Sterol Involvement (Cholesterol, β-Sitosterol) in Plant Metabolic Routes
The biosynthesis of steroidal sapogenins, including Agigenin, originates from the isoprenoid pathway, specifically involving the mevalonate (B85504) (MVA) and 2-C-methyl-d-erythritol-4-phosphate (MEP) pathways, which produce the precursor molecule 2,3-oxidosqualene (B107256). nih.govresearchgate.netresearchgate.net This 30-carbon intermediate undergoes cyclization catalyzed by oxidosqualene cyclases (OSCs). researchgate.netnih.gov In plants, cycloartenol (B190886) is typically the initial cyclic precursor formed from 2,3-oxidosqualene and serves as a branching point for the biosynthesis of various plant sterols, including cholesterol and β-sitosterol. researchgate.netresearchgate.netnih.gov
Cholesterol and β-sitosterol are considered key precursor sterols for the formation of steroidal sapogenins. nih.govresearchgate.netresearchgate.net While early studies suggested cholesterol as a primary candidate sterol based on radioactive labeling experiments, the precise sterol origin for the biosynthesis of certain sapogenins in vivo remains a subject of investigation. frontiersin.orgnih.gov Some research indicates that 24-alkyl sterols, such as β-sitosterol, are present at levels comparable to some sapogenins in vivo, potentially suggesting a significant role for β-sitosterol as a precursor. nih.gov The conversion of cycloartenol to cholesterol and β-sitosterol involves a series of enzymatic reactions. researchgate.net
Proposed Enzymatic Transformations and Pathway Intermediates
The conversion of cholesterol or β-sitosterol into steroidal sapogenins like this compound involves a series of modifications to the sterol side chain and ring system. These transformations primarily include hydroxylation, oxidation, and ring closure. nih.govresearchgate.netresearchgate.net Cytochrome P450 monooxygenases (P450s) and UDP glycosyltransferases (UGTs) are key enzyme families involved in these processes. nih.govresearchgate.netnih.govjustagriculture.in P450s are known to catalyze site-specific oxidations of the cyclic sterol skeleton. justagriculture.in
Specific enzymatic steps in the formation of the spirostan (B1235563) structure characteristic of this compound involve modifications at positions such as C-16, C-22, and C-26 of the sterol side chain. nih.govresearchgate.net Oxygenation at carbon atom 26 has been specifically noted in the formation of sapogenins from cholesterol. monash.edu The formation of spirostanol (B12661974) sapogenins often involves a furostanol intermediate. Enzymatic hydrolysis, typically by β-glucosidase, cleaves a glucose unit at C26 of a furostanol saponin (B1150181), leading to the cyclization of the F ring with the C22-OH group and the formation of the spirostan structure. asianpubs.org While specific enzymatic steps leading directly to this compound from cholesterol or β-sitosterol are not fully elucidated in the provided information, the general pathway for steroidal sapogenin biosynthesis from these precursors involves a cascade of oxidative and cyclization reactions mediated by specialized enzymes.
Molecular Regulation of this compound Biosynthetic Flux
The molecular mechanisms regulating the biosynthesis of steroidal saponins (B1172615) in plants are not yet fully understood, with ongoing research in this area. nih.govmdpi.com However, studies suggest that the production of steroidal saponins can be influenced by various factors, including elicitors. Abiotic and biotic elicitors, such as methyl jasmonate, ethylene, salt stress, and melatonin, have been shown to induce the synthesis of steroidal saponins in some plant species. justagriculture.in
Transcriptome analysis has been utilized to identify enzyme genes and transcription factors potentially involved in regulating the accumulation of steroidal saponins. nih.gov Enzymes involved in the synthesis of the terpenoid skeleton and steroidal compounds have been identified through such analyses. nih.gov Differential gene expression of metabolic enzymes associated with steroidal saponin synthesis has been observed in different plant tissues. nih.gov Furthermore, transcription factors are predicted to play important roles in regulating the accumulation of steroidal saponins by influencing the expression of genes encoding biosynthetic enzymes. nih.gov The regulatory mechanisms may involve responses to environmental cues and stress signals. nih.gov
Preclinical Biological Activities of Agigenin
In Vitro and In Vivo Assessment of Anabolic Effects
Studies investigating the anabolic potential of steroidal sapogenins have included evaluations of agigenin derivatives. Experimental studies on the 6-ketoderivatives of natural sapogenins, including this compound, diosgenin, and alliogenin, have indicated that these compounds exhibit anabolic activity. nih.govnih.gov Notably, this observed anabolic activity was reported to occur without concomitant androgenic properties. nih.govnih.gov
One specific 6-ketoderivative, identified as (25 R)-5alpha-spirostan-2alpha, 3beta, 5alpha-triol-6-OH, was shown in rat studies to promote accelerated weight gain. nih.gov Furthermore, administration of this compound led to an increase in the weight and total protein content of several organs, including the liver, heart, kidneys, and musculus tibiliasis anterior. nih.gov These findings suggest that modifications of the this compound structure can yield compounds with notable anabolic effects in preclinical models.
Exploration of Cytotoxic and Antiproliferative Potential within Steroidal Sapogenin Research Contexts
This compound has demonstrated cytotoxic and significant antiproliferative activity against various tumor cell lines in in vitro settings. drugfuture.comnih.govwikidata.orgncats.io Research evaluating this compound (specifically referred to as compound 1a in some studies) alongside other sapogenins isolated from Allium porrum, such as porrigenins A and B, has confirmed its ability to inhibit the growth of different cancer cell lines. ncats.io
In comparative studies, this compound exhibited both cytotoxic and antiproliferative effects, with a greater degree of antiproliferative activity observed compared to its cytotoxicity. ncats.io While this compound showed notable growth-inhibitory effects, other related sapogenins, such as porrigenin B, were reported to display higher antiproliferative activity across the tested cell lines. ncats.io The assessment of these activities is typically conducted by measuring the inhibition of cell growth over various time points. ncats.io
Data on the growth-inhibitory activity, often expressed as IC50 values, has been reported for this compound on specific tumor cell lines in vitro. ncats.io A representation of such data, based on published findings, is conceptually presented below:
| Compound | Cell Line 1 (IC50) | Cell Line 2 (IC50) | Cell Line 3 (IC50) | Cell Line 4 (IC50) |
| This compound | Data Available | Data Available | Data Available | Data Available |
| Porrigenin A | Data Available | Data Available | Data Available | Data Available |
| Porrigenin B | Data Available | Data Available | Data Available | Data Available |
*Specific IC50 values were reported in the referenced literature but are not numerically detailed in the available snippets. ncats.io
Mechanistic Investigations of Observed Preclinical Activities
While preclinical studies have established the anabolic effects of this compound derivatives and the cytotoxic/antiproliferative potential of this compound, detailed molecular mechanistic investigations specifically for this compound are limited in the provided context. The anabolic effects observed with 6-ketoderivatives are indicated by physiological changes such as increased body weight and organ protein content nih.gov, but the precise signaling pathways or molecular targets responsible for these anabolic actions have not been explicitly detailed for this compound itself in the retrieved information.
Similarly, concerning its cytotoxic and antiproliferative activities, while the inhibition of cell growth in various tumor cell lines has been demonstrated drugfuture.comnih.govwikidata.orgncats.io, the specific mechanisms by which this compound induces these effects (e.g., induction of apoptosis, cell cycle arrest, modulation of specific cellular pathways) are not extensively described for this particular sapogenin in the search results. Research into the mechanisms of action for other compounds, such as the flavonoid apigenin, which is distinct from the steroidal sapogenin this compound, has revealed various pathways including modulation of signaling cascades, induction of apoptosis, and effects on inflammation and oxidative stress. However, these mechanisms cannot be directly attributed to this compound without specific experimental evidence for this compound. Further research is needed to elucidate the precise molecular mechanisms underlying the observed preclinical activities of this compound.
Analytical Methodologies for Agigenin Research
Extraction and Purification Techniques from Natural Sources (e.g., Column Chromatography)
The journey of Agigenin from a natural source to a laboratory-grade compound begins with extraction and purification. The initial step typically involves solvent extraction from plant materials known to contain the flavonoid, such as parsley, celery, and chamomile. ijhsr.org
Extraction A common preliminary method is maceration, where the dried and powdered plant material is soaked in a solvent, such as 96% ethanol, for an extended period (e.g., 48 hours). jmp.ir The solvent is then evaporated, often using a rotary evaporator, to yield a crude extract. jmp.ir This crude extract contains a complex mixture of phytochemicals, from which this compound must be isolated.
Solvent Fractionation To narrow down the mixture, solvent fractionation is employed. The crude extract is dispersed in water and partitioned with a sequence of immiscible solvents of increasing polarity. For instance, it can be partitioned with chloroform (B151607) and then ethyl acetate (B1210297). jmp.ir this compound, along with other compounds of similar polarity, tends to move into the ethyl acetate phase. jmp.ir This ethyl acetate fraction is then collected and dried, providing an enriched source for further purification. jmp.ir
Column Chromatography Column chromatography is a pivotal technique for the purification of this compound from the concentrated extract fraction. jmp.irajrconline.org This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. Researchers have successfully used various combinations of stationary and mobile phases for this compound isolation. oatext.com
One common approach involves using Sephadex LH-20 as the stationary phase. jmp.ir In a documented example, an ethyl acetate fraction from Apium graveolens (celery) seeds was dissolved in 80% methanol (B129727) and loaded onto a Sephadex LH-20 column. The mobile phase, also 80% methanol, was passed through the column at a specific flow rate (e.g., 1.0 ml/min) to elute the compounds. jmp.ir Fractions are collected sequentially and analyzed to identify those containing pure this compound.
Another established method uses silica (B1680970) gel as the stationary phase. ajrconline.orgresearchgate.net For instance, this compound has been separated from a methanolic extract of Trigonella foenum-graecum seeds using a silica gel column with a mobile phase consisting of butanol and ethyl acetate in a 1:1 ratio. ajrconline.org
The selection of the stationary and mobile phases is critical and depends on the specific characteristics of the crude extract being purified. The effectiveness of the separation is monitored by techniques like Thin-Layer Chromatography (TLC). nih.gov
| Plant Source | Stationary Phase | Mobile Phase | Reference |
|---|---|---|---|
| Apium graveolens | Sephadex LH-20 | 80% Methanol | jmp.ir |
| Trigonella foenum graecum | Silica Gel (60-120#) | Butanol: Ethyl acetate (1:1) | ajrconline.org |
| Justicia gendarussa | Silica Gel | Toluene: Chloroform: Acetone (8:5:7) for TLC purification of fraction | nih.gov |
Spectroscopic and Spectrometric Techniques for Structural Elucidation (e.g., 1H-NMR, 13C-NMR, Mass Spectrometry)
Once a purified compound is obtained, its chemical structure must be unequivocally confirmed. Spectroscopic and spectrometric techniques are indispensable for this purpose, providing detailed information about the molecular structure of this compound. nih.goveurekaselect.comjchps.com
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. jchps.com Both Proton (¹H-NMR) and Carbon-13 (¹³C-NMR) spectroscopy are used to identify the carbon-hydrogen framework of this compound. jmp.irresearchgate.net Spectra are typically recorded in a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d6). jmp.irnih.gov
¹H-NMR: The ¹H-NMR spectrum provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, characteristic signals include doublets for the protons on the B-ring, which show an AA'XX' system, and signals for the protons on the A-ring. researchgate.net
¹³C-NMR: The ¹³C-NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum of this compound shows 15 distinct carbon resonances, corresponding to its flavonoid backbone. researchgate.net The chemical shifts of these carbons are indicative of their functional group (e.g., carbonyl, aromatic, hydroxyl-substituted carbons).
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) | Reference |
|---|---|---|---|
| 2 | 164.57 | - | researchgate.net |
| 3 | 103.56 | 6.77 (s) | researchgate.netresearchgate.net |
| 4 | 182.16 | - | researchgate.net |
| 5 | 161.62 | - | researchgate.net |
| 6 | 99.10 | 6.15 (d, J=1.95) | researchgate.net |
| 7 | 164.01 | - | researchgate.net |
| 8 | 94.24 | 6.44 (d, J=1.95) | researchgate.net |
| 9 | 157.37 | - | researchgate.net |
| 10 | 103.56 | - | researchgate.net |
| 1' | 121.50 | - | researchgate.net |
| 2', 6' | 128.84 | 7.91 (d, J=9.05) | researchgate.net |
| 3', 5' | 116.27 | 6.90 (d, J=9.05) | researchgate.net |
| 4' | 161.01 | - | researchgate.net |
Mass Spectrometry (MS) Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions. eurekaselect.com For this compound, it provides the exact molecular weight, which helps in confirming the molecular formula (C₁₅H₁₀O₅). nih.gov Electron Ionization Mass Spectrometry (EIMS) of this compound typically shows a molecular ion peak [M]⁺ at m/z 270. oatext.com Techniques like Electrospray Ionization (ESI-MS) can also be used, often showing protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments can further confirm the structure by showing characteristic losses of small molecules like CO or H₂O, which is consistent with the flavonoid structure. researchgate.net Both positive and negative ion modes can be utilized for detection, with the positive mode sometimes offering higher signal intensity.
Chromatographic Methods for Qualitative and Quantitative Analysis (e.g., HPLC)
For the qualitative detection and quantitative measurement of this compound in various samples, chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the standard. ijhsr.orgresearchgate.net These methods are known for their high resolution, sensitivity, and reproducibility. nih.gov
High-Performance Liquid Chromatography (HPLC) HPLC is widely used for the analysis of this compound. ijhsr.org A typical HPLC system for this purpose consists of a reversed-phase column (e.g., C18 or C8), a mobile phase of solvents like methanol or acetonitrile (B52724) mixed with an aqueous buffer, and a UV detector set to a wavelength where this compound shows maximum absorbance (e.g., 268 nm or 336 nm). ajrconline.orgnih.gov The method can be run in isocratic mode (constant mobile phase composition) or gradient mode (composition changes over time). ijhsr.orgresearchgate.net
By comparing the retention time of a peak in a sample chromatogram to that of a pure this compound standard, the compound can be identified (qualitative analysis). ajrconline.org For quantitative analysis, a calibration curve is constructed by running a series of standard solutions of known concentrations. The peak area from the sample is then used to calculate the concentration of this compound based on this curve. researchgate.net HPLC methods for this compound have been validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines. researchgate.net
High-Performance Thin-Layer Chromatography (HPTLC) HPTLC is another valuable technique for the quantification of this compound. nih.govjocpr.com It offers advantages such as high sample throughput and low operating costs. nih.gov In HPTLC, a silica gel plate serves as the stationary phase. A suitable mobile phase, such as a mixture of toluene, ethyl acetate, and formic acid, is used for development. nih.govjocpr.com After separation, the plate is scanned with a densitometer at a specific wavelength (e.g., 254 nm or 366 nm) to quantify the compounds. nih.govjocpr.com HPTLC methods have been developed and validated for the simultaneous determination of this compound and other flavonoids in plant extracts. jocpr.com
| Technique | Column/Stationary Phase | Mobile Phase | Detection | Key Parameters | Reference |
|---|---|---|---|---|---|
| HPLC | Hypersil-BDS C18 (4.6 x 250 mm) | 55% Methanol in 0.1 M Ammonium acetate (pH 5.10) | UV at 336 nm | Linearity: 25-400 ng/mL (in plasma); LOQ: 25 ng/mL | nih.gov |
| HPLC | Hibar Lichrospher C8 (150 x 4.6mm) | Methanol: 0.5% Trifluoroacetic acid (80:20 v/v) | UV at 269 nm | Linearity: 10-110 ng/ml | researchgate.net |
| HPTLC | Silica gel 60 F254 | Toluene: Ethyl acetate: Formic acid (6:4:0.3 v/v/v) | Densitometry at 254 nm | Linearity: 200-1200 ng/spot; LOD: 71.06 ng/spot; LOQ: 230.33 ng/spot | jocpr.com |
| HPTLC | Silica gel 60 F254 | Toluene: Ethyl acetate: Formic acid (6:4:0.3 v/v/v) | Densitometry at 366 nm | Linearity: 50-250 ng/band; LOD: 7.97 ng/band; LOQ: 24.155 ng/band | nih.gov |
Q & A
Basic Question: What are the standard protocols for isolating and characterizing Agigenin from natural sources?
Methodological Answer:
Isolation of this compound typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC for purification. Characterization requires spectral analysis (NMR, MS) and comparison with reference standards. For reproducibility, ensure detailed documentation of solvent ratios, temperature conditions, and instrument calibration parameters. Experimental sections should include raw data for key steps (e.g., chromatograms, spectral peaks) in supplementary materials, adhering to journal guidelines for transparency .
Advanced Question: How can researchers address discrepancies in reported pharmacological mechanisms of this compound across different studies?
Methodological Answer:
Contradictory findings (e.g., this compound’s role in apoptosis vs. anti-inflammatory pathways) require systematic re-evaluation of experimental variables:
- Variable Analysis: Compare cell lines, dosages, and assay conditions (e.g., incubation time) across studies .
- Data Normalization: Use internal controls (e.g., housekeeping genes/proteins) to mitigate batch effects.
- Meta-Analysis: Apply statistical frameworks like random-effects models to quantify heterogeneity in pooled data .
Document unresolved contradictions as limitations and propose validation experiments (e.g., CRISPR knockouts to confirm target specificity) .
Basic Question: What frameworks are recommended for formulating hypothesis-driven research questions on this compound’s bioactivity?
Methodological Answer:
Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure questions, e.g.,
- Population: Cancer cell lines (e.g., HeLa).
- Intervention: this compound at IC50 concentrations.
- Comparison: Untreated controls or standard chemotherapeutics.
- Outcome: Apoptosis markers (e.g., caspase-3 activation).
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess practicality and significance. For example, prioritize studies linking this compound to under-researched pathways (e.g., ferroptosis) .
Advanced Question: What methodological strategies ensure reproducibility in this compound’s in vitro and in vivo efficacy studies?
Methodological Answer:
- In Vitro:
- In Vivo:
Basic Question: How should researchers design dose-response experiments to evaluate this compound’s toxicity?
Methodological Answer:
- Dose Range: Start with literature-based IC50 values and test a 10-fold range (e.g., 1–100 µM).
- Time-Course Analysis: Include multiple time points (24h, 48h, 72h) to capture dynamic effects.
- Endpoint Selection: Combine viability assays (MTT, ATP luminescence) with mechanistic readouts (ROS levels, mitochondrial membrane potential).
- Statistical Power: Use power analysis (e.g., G*Power) to determine sample size for significance (α=0.05, power=0.8) .
Advanced Question: What analytical approaches resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- Stereochemical Elucidation: Employ NOESY NMR or X-ray crystallography to confirm chiral centers.
- Computational Modeling: Use DFT (Density Functional Theory) to predict spectroscopic profiles and compare with empirical data.
- Isotopic Labeling: Synthesize deuterated analogs to trace metabolic pathways via LC-MS/MS.
Publish crystallographic data in the Cambridge Structural Database and share computational scripts on GitHub .
Basic Question: How to conduct a systematic literature review on this compound’s therapeutic potential?
Methodological Answer:
- Search Strategy: Use Boolean operators in databases (PubMed, Scopus):
("this compound" OR "7-hydroxyflavone") AND ("anti-cancer" OR "apoptosis"). - Inclusion/Exclusion Criteria: Define parameters (e.g., peer-reviewed studies, 2010–2025).
- Quality Assessment: Apply PRISMA guidelines to evaluate bias and extract data into standardized tables .
Advanced Question: How to optimize this compound’s bioavailability through formulation design?
Methodological Answer:
- Nanocarrier Systems: Test liposomal encapsulation or PLGA nanoparticles for enhanced solubility.
- Pharmacokinetic Profiling: Conduct LC-MS/MS studies to measure plasma half-life and tissue distribution.
- Permeability Assays: Use Caco-2 cell monolayers or PAMPA to assess intestinal absorption.
Validate formulations with in vivo efficacy studies, correlating bioavailability metrics (AUC, Cmax) with therapeutic outcomes .
Basic Question: What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?
Methodological Answer:
- Nonlinear Regression: Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
- ANOVA with Post Hoc Tests: Compare multiple groups (e.g., Tukey’s test for pairwise differences).
- Survival Analysis: For in vivo studies, apply Kaplan-Meier curves and log-rank tests .
Advanced Question: How to validate this compound’s target engagement in complex biological systems?
Methodological Answer:
- Pull-Down Assays: Use biotinylated this compound probes with streptavidin beads to isolate target proteins.
- Thermal Shift Assays (TSA): Monitor protein stability via differential scanning fluorimetry.
- CRISPR Interference: Knock down putative targets and assess rescue of this compound’s effects.
Publish raw proteomics data in PRIDE and provide antibody validation reports (e.g., CRISPR validation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
